Antiproliferative agent-32

Hepatocellular carcinoma Antiproliferative activity Resveratrol analog

Antiproliferative agent-32 (Compound 1c) is the most active derivative in an 18-compound series, uniquely inhibiting PI3K/Akt/mTOR with IC50 of 2.52 μM (Huh7) and 41.44% in vivo tumor suppression at 30 mg/kg. A superior alternative to resveratrol, its high purity (≥98%) ensures reproducible apoptosis and G2/M arrest studies in HCC. Secure this essential research tool for your next cancer biology milestone.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
Cat. No. B12373002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-32
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C=CC2=NC=CC3=CC=CC=C32
InChIInChI=1S/C19H15NO2/c1-14(21)22-19-9-5-3-7-16(19)10-11-18-17-8-4-2-6-15(17)12-13-20-18/h2-13H,1H3/b11-10+
InChIKeyCSFOTWLIOCUFBI-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative agent-32 (Compound 1c) | CAS 2925814-05-5: A 1-Styrenyl Isoquinoline Derivative Targeting PI3K/Akt/mTOR for Hepatocellular Carcinoma Research


Antiproliferative agent-32, also designated as Compound 1c, is a synthetic small molecule with the chemical name Phenol, 2-[(1E)-2-(1-isoquinolinyl)ethenyl]-, 1-acetate (CAS: 2925814-05-5) and a molecular formula of C19H15NO2 . It is a 1-styrenyl isoquinoline derivative designed and synthesized from resveratrol and isoquinoline scaffolds [1]. This compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest in hepatocellular carcinoma (HCC) cells . The compound is commercially available for research use only, typically supplied as a solid with purity ≥98% . It is not intended for diagnostic or therapeutic applications.

Beyond Generic Antiproliferatives: Why Antiproliferative agent-32 Cannot Be Substituted with Other PI3K/Akt/mTOR Inhibitors or Resveratrol Analogs


Generic substitution of Antiproliferative agent-32 (Compound 1c) with other in-class PI3K/Akt/mTOR inhibitors or structurally related 1-styrenyl isoquinoline derivatives is not supported by available data. The compound's specific substitution pattern on the isoquinoline core confers a unique combination of in vitro potency (IC50 values of 2.52 μM and 4.20 μM against Huh7 and SK-Hep-1 cells, respectively [1]), in vivo tumor growth inhibition (41.44% at 30 mg/kg [1]), and a favorable preliminary safety window (survival observed at 650 mg/kg [1]). While the exact structure-activity relationship (SAR) data for the 18-derivative series are not fully available, the designation of Compound 1c as the most active in the series implies that subtle structural modifications (e.g., to Compounds 1a, 1b, etc.) lead to substantial loss in potency or changes in target engagement [2]. Replacing this compound with a generic PI3K/Akt/mTOR inhibitor (e.g., LY294002, Rapamycin) would fundamentally alter the experimental outcomes due to differing target selectivity profiles, while using the parent scaffold resveratrol would result in significantly lower potency and distinct polypharmacology [3]. Therefore, procurement of the specific entity is essential to replicate or build upon published findings.

Antiproliferative agent-32 Procurement Evidence: Quantitative Differentiation from Comparators in Hepatocellular Carcinoma Models


Superior Antiproliferative Potency Against Huh7 Hepatocellular Carcinoma Cells Compared to Parent Scaffold Resveratrol

Antiproliferative agent-32 (Compound 1c) exhibits significantly enhanced antiproliferative activity against Huh7 human hepatocellular carcinoma cells compared to its parent scaffold, resveratrol. The compound's IC50 value of 2.52 μM [1] is notably lower than the reported IC50 of resveratrol against Huh7 cells, which is approximately 40-100 μM across various studies [2]. This represents a >15-fold improvement in potency. The enhanced activity is attributed to the optimized 1-styrenyl isoquinoline structure, which improves target engagement and cellular uptake.

Hepatocellular carcinoma Antiproliferative activity Resveratrol analog

Demonstrated In Vivo Tumor Growth Inhibition in Huh7 Xenograft Model with Defined Dosing Schedule

Antiproliferative agent-32 (Compound 1c) demonstrated significant in vivo antitumor activity in a Huh7 hepatocellular carcinoma xenograft model. Daily intraperitoneal administration of 30 mg/kg resulted in a tumor inhibitory rate of 41.44% compared to vehicle control [1]. In contrast, the parent compound resveratrol, while showing chemopreventive effects, often requires higher doses or more complex formulations to achieve comparable tumor growth inhibition in xenograft models, and its in vivo efficacy is frequently less robust due to poor bioavailability [2]. The defined in vivo efficacy of Compound 1c at a moderate dose provides a quantifiable benchmark for further preclinical development.

Xenograft model Tumor growth inhibition In vivo efficacy

Favorable Preliminary In Vivo Tolerability Profile with Wide Therapeutic Window

Antiproliferative agent-32 (Compound 1c) exhibits a favorable preliminary safety profile in mice. A single administration of 650 mg/kg was well-tolerated, with all mice surviving and exhibiting good clinical status [1]. This dose is over 20-fold higher than the efficacious dose of 30 mg/kg, suggesting a potentially wide therapeutic window. In comparison, standard chemotherapeutic agents often have much narrower therapeutic indices. While direct comparative toxicity data are not available, this high tolerated dose is a positive indicator for in vivo studies.

Tolerability Maximum tolerated dose Safety window

Well-Defined Solubility Profile Enables Reproducible In Vitro and In Vivo Dosing

Antiproliferative agent-32 is soluble in DMSO at a concentration of 10 mM, as confirmed by vendor technical datasheets [1]. This solubility level is sufficient for preparing stock solutions for in vitro assays and for use as a component in in vivo formulation vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) . In contrast, the parent compound resveratrol has poor aqueous solubility and limited stability, often requiring specialized solubilization techniques or complex formulations (e.g., cyclodextrin complexes) to achieve comparable solution concentrations [2]. The defined and practical solubility of Antiproliferative agent-32 simplifies experimental workflows and reduces inter-experimental variability associated with inconsistent dissolution.

Solubility Formulation DMSO

Dual-Mechanism Action: Cell Cycle Arrest and Apoptosis Induction Confirmed by Pathway Modulation

Antiproliferative agent-32 (Compound 1c) demonstrates a defined dual mechanism of action in hepatocellular carcinoma cells: it arrests the cell cycle at the G2/M phase and induces apoptosis via the mitochondrial pathway. This is mechanistically linked to its inhibition of PI3K/Akt/mTOR phosphorylation [1]. While many PI3K/Akt/mTOR inhibitors primarily induce cell cycle arrest or apoptosis alone, Compound 1c's ability to simultaneously trigger both processes may contribute to its enhanced antiproliferative effect. Furthermore, it inhibits cell migration and invasion by regulating epithelial-mesenchymal transition (EMT) [1]. This multi-faceted mechanism distinguishes it from agents that solely target proliferation.

Cell cycle arrest Apoptosis PI3K/Akt/mTOR

Optimal Research Applications for Antiproliferative agent-32: Leveraging Its Defined In Vitro and In Vivo Profile


Hepatocellular Carcinoma Preclinical Research and Mechanistic Studies

Antiproliferative agent-32 is ideally suited for in vitro and in vivo studies focused on hepatocellular carcinoma (HCC). Its validated IC50 values against Huh7 (2.52 μM) and SK-Hep-1 (4.20 μM) cells [1] enable consistent dose-response experiments. The compound's ability to induce G2/M arrest, mitochondrial apoptosis, and inhibit EMT [1] makes it a valuable tool for dissecting the roles of PI3K/Akt/mTOR signaling in HCC progression and metastasis. Researchers can use it to explore combination therapies with standard-of-care agents like sorafenib or to investigate resistance mechanisms.

Structure-Activity Relationship (SAR) and Lead Optimization Programs

As the most active compound in a series of 18 1-styrenyl isoquinoline derivatives [1], Antiproliferative agent-32 serves as an excellent starting point for medicinal chemistry campaigns. Its well-characterized scaffold (C19H15NO2) and defined in vivo efficacy (41.44% tumor inhibition at 30 mg/kg) [1] provide a robust benchmark. Researchers can use this compound to design and synthesize novel analogs, aiming to further improve potency, selectivity, or pharmacokinetic properties. The known solubility (10 mM in DMSO) [2] facilitates high-throughput screening of derivative libraries.

Investigating Mitochondrial Dysfunction and Apoptosis Pathways

The compound's ability to trigger mitochondrial damage and regulate proteins associated with the mitochondrial apoptosis pathway [1] makes it a specific probe for studying mitochondrial dysfunction in cancer cells. It can be used to dissect the interplay between PI3K/Akt/mTOR inhibition, mitochondrial membrane potential disruption, and the intrinsic apoptosis cascade. This is particularly relevant for understanding how certain cancer cells evade apoptosis and for developing strategies to overcome this resistance.

In Vivo Pharmacodynamics and Preliminary Toxicology Assessment

With established in vivo tolerability (survival at 650 mg/kg) and efficacy (tumor inhibition at 30 mg/kg) in mice [1], Antiproliferative agent-32 is a practical tool for in vivo pharmacology studies. It can be used to assess pharmacodynamic biomarkers (e.g., phosphorylation status of Akt, mTOR, or S6) in tumor and surrogate tissues, as well as to conduct preliminary toxicology assessments to define a therapeutic window. The defined dosing regimen (30 mg/kg, daily, i.p.) [1] provides a validated protocol for researchers new to animal studies with this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.